molecular formula C13H14N2O2 B12429420 4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid

4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid

Cat. No.: B12429420
M. Wt: 230.26 g/mol
InChI Key: XTGWBSMJMPPTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a cyanophenylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. This method provides a variety of cyclic amines, including pyrrolidines, in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and stereochemistry. This compound can bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyanophenylmethyl group enhances its potential for medicinal applications compared to other pyrrolidine derivatives .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H14N2O2/c14-7-10-3-1-9(2-4-10)5-11-6-12(13(16)17)15-8-11/h1-4,11-12,15H,5-6,8H2,(H,16,17)

InChI Key

XTGWBSMJMPPTAC-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.